Lower Thermal Budget: TDMSA Enables SiOxNy Deposition at 600-650°C vs. 800°C+ for Conventional Precursors
Tris(dimethylsilyl)amine (TDMSA) enables the deposition of silicon oxynitride (SiOxNy) films at moderate temperatures (600-650 °C), which is significantly lower than the temperatures required for conventional pyrolytic CVD processes using precursors like hexamethyldisilazane (HMDS) [1][2]. This lower thermal budget is attributed to the presence of reactive Si-H bonds in the TDMSA structure [3].
| Evidence Dimension | CVD Deposition Temperature |
|---|---|
| Target Compound Data | 600-650 °C |
| Comparator Or Baseline | Hexamethyldisilazane (HMDS) at 800 °C |
| Quantified Difference | 150-200 °C reduction |
| Conditions | Atmospheric Pressure CVD for SiOxNy films (TDMSA); LPCVD for silicon carbide-nitride films (HMDS) |
Why This Matters
Lowering the deposition temperature reduces thermal stress on substrates and widens the compatibility with temperature-sensitive materials in semiconductor manufacturing, offering a clear process advantage.
- [1] Decosterd, L., et al. (2021). An innovative GC-MS, NMR and ESR combined, gas-phase investigation during chemical vapor deposition of silicon oxynitrides films from tris(dimethylsilyl)amine. Physical Chemistry Chemical Physics, 23(17), 10560-10572. View Source
- [2] Pellerin, N., et al. (2021). An innovative kinetic model allowing insight in the moderate temperature chemical vapor deposition of silicon oxynitride films from tris(dimethylsilyl)amine. Chemical Engineering Journal, 426, 131786. View Source
- [3] Properties of low‐pressure chemical vapor deposited dielectric films from hexamethyldisilazane. (1991). Applied Physics Letters, 58(17), 1858-1860. View Source
